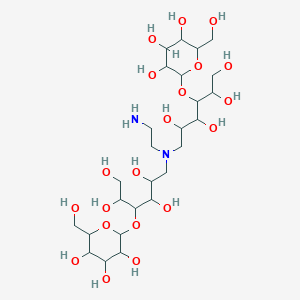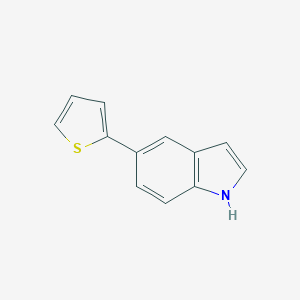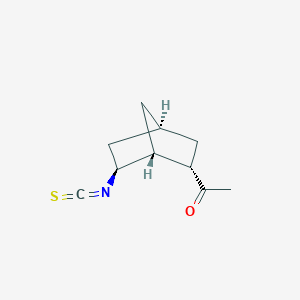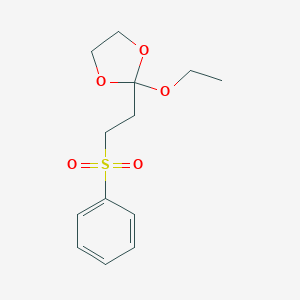![molecular formula C10H11F B115391 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 144427-16-7](/img/structure/B115391.png)
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene, also known as FTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTCD is a bicyclic compound that contains a fluorine atom, which makes it an interesting target for drug development.
Mécanisme D'action
The mechanism of action of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This compound has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis. By inhibiting this enzyme, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of thymidylate synthase, this compound has also been shown to induce apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the activity of several other enzymes that are involved in cell growth and division, including dihydrofolate reductase and DNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in lab experiments is its potential therapeutic applications. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in animal models of cancer. However, one of the main limitations of using this compound in lab experiments is its low yield and complex synthesis method. This makes it difficult to produce large quantities of this compound for use in experiments.
Orientations Futures
There are several future directions for research on 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene. One area of research is in the development of new synthesis methods that can produce this compound in higher yields and with greater efficiency. Another area of research is in the development of new drug delivery systems that can target this compound to specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is a complex process that requires multiple steps. One of the most common methods for synthesizing this compound is through a Diels-Alder reaction between a cyclopentadiene and an acetylene derivative. The reaction is carried out under high pressure and temperature, and the yield of this compound is typically low. Other methods for synthesizing this compound include the use of palladium-catalyzed cross-coupling reactions and the use of radical reactions.
Applications De Recherche Scientifique
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to be effective in animal models of cancer. Other areas of research for this compound include the treatment of viral infections, such as HIV and hepatitis C, and the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
144427-16-7 |
|---|---|
Formule moléculaire |
C10H11F |
Poids moléculaire |
150.19 g/mol |
Nom IUPAC |
5-fluorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H11F/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-10H,5H2 |
Clé InChI |
XLXRNTJIIFUFMH-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C=CC3F |
SMILES canonique |
C1C2C=CC1C3C2C=CC3F |
Synonymes |
4,7-Methano-1H-indene,1-fluoro-3a,4,7,7a-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)



acetate](/img/structure/B115330.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)



